

# Perifosine loading dose maintenance dose protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Perifosine

CAS No.: 157716-52-4

Cat. No.: S548784

Get Quote

## Clinical Dosing Protocols

The loading dose followed by daily maintenance was a standard strategy to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [1]. The table below details the dosing regimen established in a Phase I study [1].

**Table 1: Phase I Loading and Maintenance Dose Protocol (28-Day Cycles)**

Dose Level	Initial Cycle (Loading Dose)	Subsequent Cycles (Loading Dose)	Daily Maintenance Dose (Days 2-21)
Level 1	300 mg (Day 1)	Reduced to 100 mg (Day 1)	50 mg
Level 2	600 mg (Day 1)	Reduced to 200 mg (Day 1)	100 mg

| **Level 3 (Recommended Phase II Dose)** | 900 mg (Day 1) *Divided: 450 mg administered 6 hours apart* | Reduced to 300 mg (Day 1) | 150 mg || **Level 4** | 1200 mg (Day 1) | Reduced to 400 mg (Day 1) | 200 mg || **Level 5** | 1500 mg (Day 1) | Reduced to 1000 mg (Day 1) | 250 mg |

For acute leukemia studies, a modified schedule was used, featuring a larger loading dose on the first day [2].

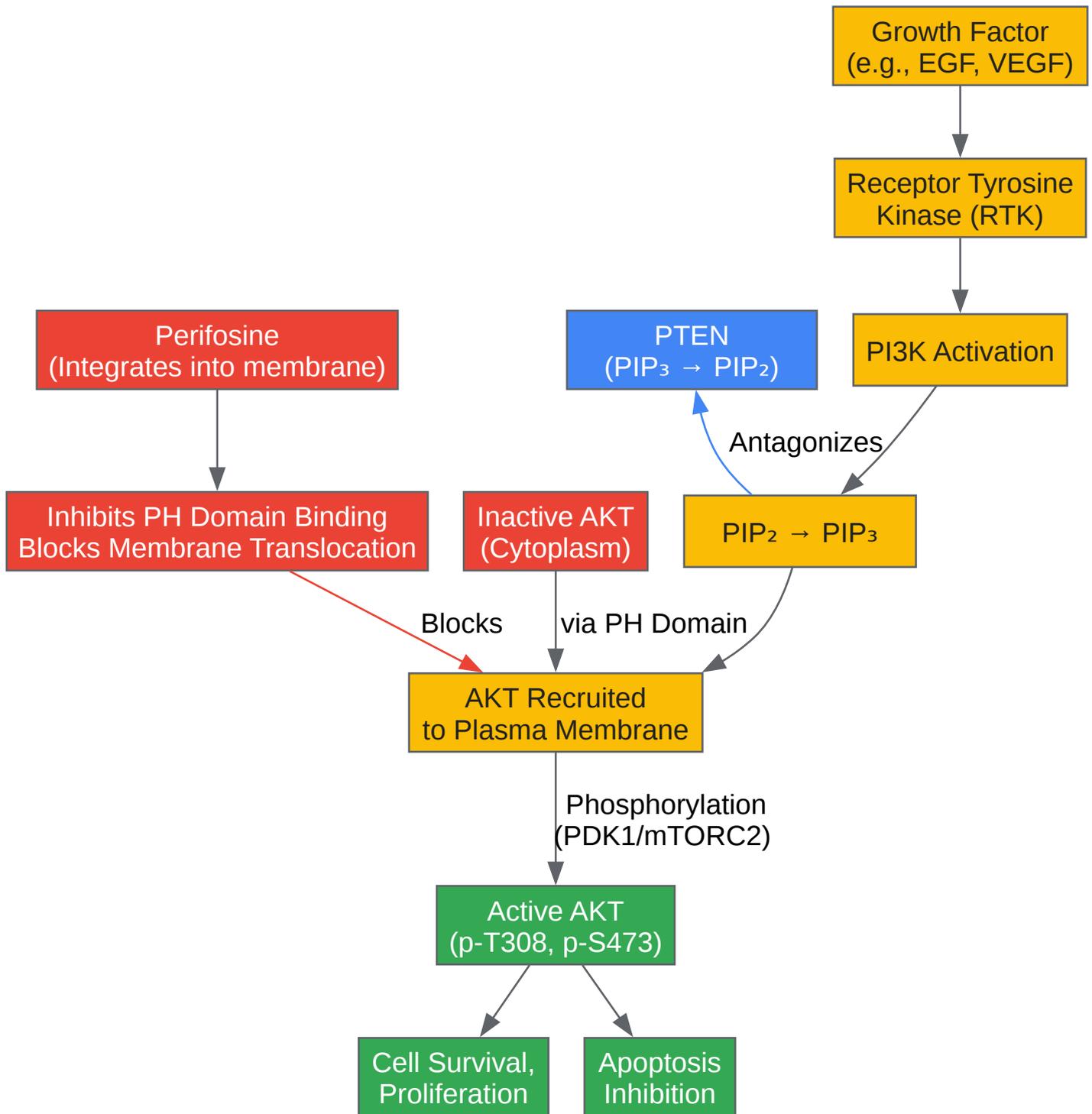
**Table 2: Alternative Protocol for Hematologic Malignancies**

Parameter	Details
Loading Dose	150 mg orally every 6 hours on Day 1 only (total daily dose 600 mg) [2].
Maintenance Dose	100 mg orally once daily, continuously starting from Day 2 [2].
Cycle Duration	28-day cycles [2].

## Mechanism of Action & Pathway

**Perifosine** is an alkylphospholipid that acts as an allosteric inhibitor of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR pathway [3]. Its mechanism is distinct from ATP-competitive inhibitors.

The diagram below illustrates how **perifosine** integrates into the cell membrane and inhibits AKT activation.



[Click to download full resolution via product page](#)

As shown in the pathway, **perifosine** integrates into the plasma membrane and targets the **pleckstrin homology (PH) domain** of AKT. This prevents AKT's translocation to the membrane, a step essential for its phosphorylation and full activation, thereby inhibiting the downstream pro-survival signals [3] [4].

## Administration Guidelines

- **Formulation and Handling:** **Perifosine** was supplied as **50-mg capsules** for oral administration [1].
- **Dosing Instructions:** To manage gastrointestinal toxicity, the loading dose at higher dose levels ( $\geq 900$  mg) was administered as **divided doses**, such as two 450 mg doses given 6 hours apart [1]. Doses should be taken **with food** [2].
- **Supportive Care:** Prophylactic antiemetics (e.g., **5-HT3 antagonists**, dexamethasone) were administered 30-60 minutes before the loading dose during the initial inpatient phase. Antiemetics and antidiarrheals were available for use as needed during outpatient maintenance dosing [1] [2].

## Experimental & Preclinical Applications

Although clinical development was discontinued, **perifosine** remains a valuable tool in preclinical research, particularly in combination therapy studies.

**Table 3: Examples of Preclinical Combination Protocols**

Combination Therapy	Cancer Model	Key Experimental Findings	Reference
<b>Temozolomide (TMZ)</b>	Glioblastoma (in vitro & in vivo)	Synergistically decreased cell viability, inhibited DNA repair ( $\downarrow$ BRCA1), induced DNA damage, and triggered caspase-dependent apoptosis.	[5]
<b>Radiotherapy</b>	Prostate Cancer (in vitro & in vivo)	Enhanced radiosensitivity, increased apoptosis, inhibited clonogenic survival, and delayed xenograft tumor growth.	[6]
<b>UCN-01</b>	Acute Leukemias (Clinical Phase I)	Combination determined to be safe but lacked clinical efficacy, potentially due to insufficient Akt inhibition in vivo.	[2]

## Key Considerations for Protocol Design

- **Dose-Limiting Toxicities (DLTs):** The primary DLTs were **gastrointestinal**, including diarrhea and nausea. Doses at or above **level 4 (1200 mg loading/200 mg maintenance)** were associated with

these DLTs [1].

- **Non-GI Toxicities:** At doses above the MTD, uncommon toxicities such as **gout or gout-like syndromes** were observed [1].
- **Pharmacokinetics:** The recommended Phase II dose (dose level 3) achieved a **median peak plasma concentration of approximately 8.3 µg/mL**, which was considered a target for therapeutic efficacy based on preclinical models [1].

## Summary

The established clinical protocol for **perifosine** uses a **loading dose of 900 mg (divided) on day 1, followed by a 150 mg daily maintenance dose from days 2 to 21**, with a one-week break in a 28-day cycle [1]. This schedule was designed to achieve target plasma concentrations while managing GI toxicity.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. A phase I and pharmacokinetic study of oral perifosine with ... [pmc.ncbi.nlm.nih.gov]
2. Phase I study of UCN-01 and perifosine in patients with ... [pmc.ncbi.nlm.nih.gov]
3. Perifosine | Advanced Drug Monograph - MedPath [trial.medpath.com]
4. Perifosine, an oral, anti-cancer agent and inhibitor of the ... [pmc.ncbi.nlm.nih.gov]
5. The combination of temozolomide and perifosine ... [nature.com]
6. The alkylphospholipid, perifosine, radiosensitizes prostate ... [ro-journal.biomedcentral.com]

To cite this document: Smolecule. [Perifosine loading dose maintenance dose protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548784#perifosine-loading-dose-maintenance-dose-protocol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)